2,2-Difluoro-3-(1H-1,2,4-triazol-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3-(1H-1,2,4-triazol-1-yl)propan-1-amine is a fluorinated organic compound that features a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms and a triazole ring in its structure imparts unique chemical properties, making it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(1H-1,2,4-triazol-1-yl)propan-1-amine typically involves the introduction of fluorine atoms and the triazole ring into a suitable precursor. One common method involves the reaction of a difluorinated precursor with a triazole derivative under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-(1H-1,2,4-triazol-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives with altered oxidation states.
Substitution: The fluorine atoms and triazole ring can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium azide (NaN₃) and various halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated oxides, while substitution reactions can produce a variety of triazole derivatives .
Scientific Research Applications
2,2-Difluoro-3-(1H-1,2,4-triazol-1-yl)propan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and triazole derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(1H-1,2,4-triazol-1-yl)propan-1-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The fluorine atoms enhance the compound’s stability and bioavailability, making it more effective in its intended applications. The exact pathways and molecular targets depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro-α-(1H-1,2,4-triazolyl)acetophenone: Another fluorinated triazole compound with similar chemical properties.
2-(2,4-Difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-1,2-propanediol: A related compound used as an impurity standard for antifungal agents.
Fluconazole: A well-known antifungal agent that contains a triazole ring and fluorine atoms.
Uniqueness
2,2-Difluoro-3-(1H-1,2,4-triazol-1-yl)propan-1-amine is unique due to its specific arrangement of fluorine atoms and the triazole ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C5H8F2N4 |
---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
2,2-difluoro-3-(1,2,4-triazol-1-yl)propan-1-amine |
InChI |
InChI=1S/C5H8F2N4/c6-5(7,1-8)2-11-4-9-3-10-11/h3-4H,1-2,8H2 |
InChI Key |
LZWDTSJRQIPFNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C=N1)CC(CN)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.